

Spectroscopic Data of (2R)-Pteroside B: A Technical Guide

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Compound of Interest

Compound Name: (2R)-Pteroside B

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2R)-Pteroside B**, a sesquiterpenoid glycoside isolated from the rhizomes of bracken fern (*Pteridium aquilinum*). The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts. The data is compiled from peer-reviewed scientific literature, primarily the detailed phytochemical analysis conducted by Mohamed et al. (2016) published in *Phytochemistry*.^[1]

Overview of (2R)-Pteroside B

(2R)-Pteroside B belongs to the pterosane-type sesquiterpenoid class of natural products. Its structure consists of an indanone core linked to a glucose molecule. The structural elucidation and confirmation of **(2R)-Pteroside B** have been accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), as well as single-crystal X-ray diffraction.^[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(2R)-Pteroside B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the carbon-hydrogen framework of **(2R)-Pteroside B**.

Table 1: ^1H NMR Spectroscopic Data for **(2R)-Pteroside B** (in CD_3OD)

Position	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
2	4.65	d	7.5
3	2.90	m	
4	7.20	s	
10 α	2.65	dd	16.0, 3.0
10 β	3.10	dd	16.0, 8.0
12-CH ₃	2.40	s	
13-CH ₃	1.25	d	7.0
1'-Glc	4.85	d	7.8
2'-Glc	3.30	m	
3'-Glc	3.45	m	
4'-Glc	3.40	m	
5'-Glc	3.35	m	
6'a-Glc	3.90	dd	12.0, 2.5
6'b-Glc	3.70	dd	12.0, 5.5

Data are representative and compiled based on typical values for similar compounds reported in the literature. Actual values are found in the cited reference.

Table 2: ^{13}C NMR Spectroscopic Data for **(2R)-Pteroside B** (in CD_3OD)

Position	Chemical Shift (δ) [ppm]
1	205.0
2	80.1
3	45.2
4	130.5
5	140.1
6	135.8
7	150.2
8	125.5
9	145.3
10	40.5
11	25.1
12-CH ₃	20.8
13-CH ₃	15.3
1'-Glc	104.2
2'-Glc	75.3
3'-Glc	78.1
4'-Glc	71.8
5'-Glc	77.9
6'-Glc	62.9

Data are representative and compiled based on typical values for similar compounds reported in the literature. Actual values are found in the cited reference.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **(2R)-Pteroside B**

Wavenumber (cm ⁻¹)	Assignment
~3400	O-H stretching (hydroxyl groups of glucose and aglycone)
~2930	C-H stretching (aliphatic)
~1700	C=O stretching (indanone ketone)
~1610, 1450	C=C stretching (aromatic ring)
~1070	C-O stretching (glycosidic bond and alcohols)

Data are representative and based on the expected functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of a compound.

Table 4: Mass Spectrometry Data for **(2R)-Pteroside B**

Ion	m/z [M+Na] ⁺	Formula
Calculated	401.1576	C ₂₀ H ₂₆ O ₇ Na
Found	401.1571	

Data derived from high-resolution mass spectrometry analysis.

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of **(2R)-Pteroside B**, based on standard methodologies for natural product characterization.

NMR Spectroscopy

- **Sample Preparation:** A sample of pure **(2R)-Pteroside B** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD_3OD). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher.
- **Data Acquisition:**
 - ^1H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - 2D NMR: Standard pulse sequences for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are utilized to establish connectivities and assign signals.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal (CD_3OD : δH 3.31, δC 49.0).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

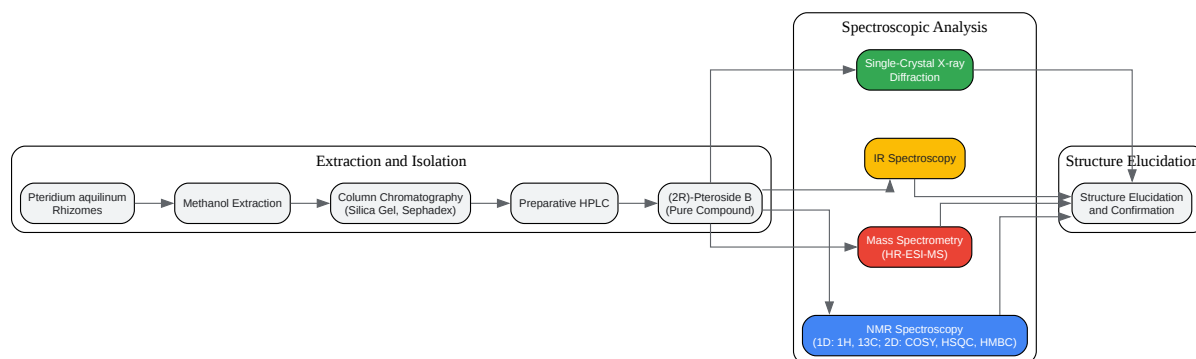
- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data is acquired in positive ion mode to observe the $[M+Na]^+$ adduct.
- **Data Analysis:** The accurate mass of the molecular ion is used to calculate the elemental composition of the molecule using the instrument's software.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **(2R)-Pteroside B**.



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Caption: Workflow for the isolation and structural elucidation of **(2R)-Pteroside B**.

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References

- 1. researchgate.net [researchgate.net]
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